![molecular formula C6H5FN2O B1522656 2-Amino-5-fluoro-pyridine-3-carbaldehyde CAS No. 1188433-88-6](/img/structure/B1522656.png)
2-Amino-5-fluoro-pyridine-3-carbaldehyde
Overview
Description
2-Amino-5-fluoro-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H5FN2O . It is a solid substance and is an important intermediate for the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde and similar compounds often involves ring cleavage methodology reactions . This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis of such compounds is important as they are key structural motifs found in numerous bioactive molecules .Molecular Structure Analysis
The molecular structure of 2-Amino-5-fluoro-pyridine-3-carbaldehyde can be represented by the SMILES stringNc1ncc(F)cc1C=O
. This indicates that the compound contains a pyridine ring with an amino group at the 2-position, a fluoro group at the 5-position, and a carbaldehyde group at the 3-position . Chemical Reactions Analysis
Pyridine derivatives like 2-Amino-5-fluoro-pyridine-3-carbaldehyde can undergo Schiff base condensation reactions with appropriate substrates under optimum conditions . This results in Schiff bases, which behave as flexible and multidentate bioactive ligands .Physical And Chemical Properties Analysis
2-Amino-5-fluoro-pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 140.12 . The compound’s InChI key isWAPFBFSGMCGIAL-UHFFFAOYSA-N
.
Scientific Research Applications
Pharmaceutical Intermediates
2-Amino-5-fluoro-pyridine-3-carbaldehyde is an important intermediate in pharmaceutical synthesis. It has been used in the synthesis of LBM415, a peptide deformylase inhibitor, which is a class of antibiotics targeting bacterial protein synthesis .
Agricultural Chemicals
This compound serves as a precursor for the synthesis of certain herbicides and insecticides. The modification of its structure can lead to compounds with potential agricultural applications .
Fluorescent Sensors
In the field of fluorescent sensors, derivatives of pyridine carbaldehydes can be utilized. These sensors are tools in fluorescence polarization techniques (FPT) to monitor photopolymerization processes .
Organic Synthesis
The compound’s aldehyde group makes it a versatile building block in organic synthesis, allowing for further functionalization and incorporation into more complex molecules .
Biomedical Research
Pyridine derivatives, including those related to 2-Amino-5-fluoro-pyridine-3-carbaldehyde, have been explored for their potential biomedical applications, including as structures for targeting a wide range of biological targets .
Safety and Hazards
properties
IUPAC Name |
2-amino-5-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFBFSGMCGIAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678398 | |
Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-pyridine-3-carbaldehyde | |
CAS RN |
1188433-88-6 | |
Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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